4-(4-Isobutylphenyl)-4-oxobutanoic acid

Description

BenchChem offers high-quality 4-(4-Isobutylphenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Isobutylphenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(2-methylpropyl)phenyl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10(2)9-11-3-5-12(6-4-11)13(15)7-8-14(16)17/h3-6,10H,7-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSCHNAWJCRJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223393 | |

| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73120-67-9 | |

| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073120679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-isobutylphenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-isobutylphenyl)-4-oxobutanoic acid, a molecule of significant interest in pharmaceutical research and development. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information, predicted data from validated computational models, and comparative analysis with structurally similar compounds to offer a robust scientific profile.

Introduction and Molecular Identity

4-(4-isobutylphenyl)-4-oxobutanoic acid, identified by the CAS Number 73120-67-9, is a keto-carboxylic acid. Its structure features a phenyl ring substituted with an isobutyl group, which is in turn attached to a four-carbon chain containing a ketone and a terminal carboxylic acid. This unique combination of functional groups dictates its chemical behavior and physical properties, making it a potential precursor or metabolite in various chemical syntheses.

Molecular Structure:

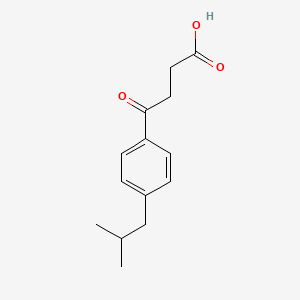

Caption: Chemical structure of 4-(4-isobutylphenyl)-4-oxobutanoic acid.

Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of 4-(4-isobutylphenyl)-4-oxobutanoic acid. It is important to note that where experimental data is unavailable, values have been predicted using reliable computational algorithms.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₈O₃ | - |

| Molecular Weight | 234.29 g/mol | [1] |

| CAS Number | 73120-67-9 | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Solubility | Not available | - |

Comparative Analysis with Structural Analogs

In the absence of direct experimental data for the target molecule, an analysis of structurally related compounds can provide valuable insights into its expected physicochemical properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(4-Butyl phenyl)-4-oxobutanoic acid | C₁₄H₁₈O₃ | 234.29 | 107 - 111.5 |

| 4-(4-Methyl phenyl)-4-oxobutanoic acid | C₁₁H₁₂O₃ | 192.21 | 127 - 130 |

| 4-(4-Methoxy phenyl)-4-oxobutanoic acid | C₁₁H₁₂O₄ | 208.21 | 148 - 150 |

| 4-(4-tert-Butyl phenyl)-4-oxobutanoic acid | C₁₄H₁₈O₃ | 234.29 | Not available |

The melting point is influenced by the crystal lattice energy, which is affected by molecular symmetry and intermolecular forces. The butyl analog, with a similar molecular weight, has a melting point range of 107-111.5°C. It is plausible to expect the melting point of the isobutyl analog to be in a similar range.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for 4-(4-isobutylphenyl)-4-oxobutanoic acid, the following experimental protocols are recommended. These methods are standard in the field and provide a self-validating system for ensuring data accuracy.

Synthesis via Friedel-Crafts Acylation

The synthesis of 4-(4-isobutylphenyl)-4-oxobutanoic acid can be achieved via a Friedel-Crafts acylation of isobutylbenzene with succinic anhydride. This is a common and well-established method for the preparation of similar aryl-oxo-alkanoic acids.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add isobutylbenzene and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions while stirring.

-

Reagent Addition: Add a solution of succinic anhydride in the same solvent dropwise from the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Workflow for the synthesis of 4-(4-isobutylphenyl)-4-oxobutanoic acid.

Determination of Melting Point

The melting point is a critical indicator of purity.

Protocol:

-

Sample Preparation: Ensure the purified product is completely dry. Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Protocol:

-

Solution Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if solubility in water is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for the potentiometric determination of pKa.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons, the protons of the isobutyl group, and the methylene protons of the butanoic acid chain. The chemical shifts and coupling patterns will confirm the connectivity of the atoms.

-

¹³C NMR will show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the ketone and carboxylic acid.

-

-

Infrared (IR) Spectroscopy:

-

A strong, broad absorption band in the region of 2500-3300 cm⁻¹ is expected for the O-H stretch of the carboxylic acid.

-

A sharp, strong absorption around 1700-1720 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid.

-

Another strong absorption around 1680-1700 cm⁻¹ will indicate the C=O stretch of the ketone.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound.

-

The fragmentation pattern will provide further structural information.

-

Conclusion

While experimental data on the physicochemical properties of 4-(4-isobutylphenyl)-4-oxobutanoic acid is not extensively available in the public domain, this guide provides a comprehensive framework for its characterization. Through synthesis, purification, and the application of standard analytical techniques, the properties of this compound can be definitively determined. The comparative data from structural analogs and the detailed experimental protocols presented herein offer a solid foundation for researchers and drug development professionals working with this and related molecules.

References

[1] 4-(4-Isobutylphenyl)-4-oxobutanoic acid - Kemix Pty Ltd. [Link]

Sources

4-(4-Isobutylphenyl)-4-oxobutanoic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-(4-Isobutylphenyl)-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive examination of the primary synthesis pathway for 4-(4-isobutylphenyl)-4-oxobutanoic acid, a key intermediate in the production of various pharmaceuticals. The core of this synthesis is the Friedel-Crafts acylation of isobutylbenzene with succinic anhydride. This document elucidates the underlying reaction mechanism, details a field-proven experimental protocol, presents key quantitative data for process optimization, and discusses the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important chemical transformation.

Introduction and Strategic Importance

4-(4-Isobutylphenyl)-4-oxobutanoic acid is a keto-acid of significant interest in medicinal chemistry and process development. Its primary value lies in its role as a direct precursor to Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The molecular architecture, featuring a para-substituted phenyl ring connected to a four-carbon chain with both ketone and carboxylic acid functionalities, makes it a versatile building block.

The most industrially viable and academically established route to this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct and efficient method for forging the critical carbon-carbon bond between the isobutylbenzene moiety and the butanoic acid chain.[1][2] Understanding the nuances of this reaction is paramount for achieving high purity and yield, which are critical metrics in pharmaceutical manufacturing.

The Core Synthesis Pathway: Friedel-Crafts Acylation

The reaction involves the electrophilic acylation of isobutylbenzene using succinic anhydride as the acylating agent. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts to catalyze the reaction.[2][3]

Reaction Mechanism: A Stepwise Analysis

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The causality behind each step is critical for process control.

-

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, opening the anhydride ring and generating a highly reactive acylium ion. This ion is the key electrophile that will attack the aromatic ring.

-

Electrophilic Attack: The electron-rich π-system of the isobutylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The isobutyl group is an ortho-, para-directing activator. Due to steric hindrance from the bulky isobutyl group, the para-position is strongly favored, leading to high regioselectivity for the desired 4-substituted product. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: A base, typically the [AlCl₃(OH)]⁻ complex formed from trace moisture or the AlCl₄⁻ counter-ion, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the phenyl ring and yields the aluminum chloride complex of the final ketone product.

-

Hydrolysis (Workup): The ketone product and the carboxylic acid end of the molecule form a stable complex with the AlCl₃ catalyst. Therefore, a stoichiometric amount of the catalyst is consumed. An aqueous acidic workup is essential to hydrolyze this complex, liberating the final 4-(4-isobutylphenyl)-4-oxobutanoic acid product.[4]

Below is a diagram illustrating the overall synthesis pathway.

Caption: Overall Friedel-Crafts Acylation Pathway.

The detailed mechanism is visualized in the following diagram.

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser (fitted with a drying tube), and dropping funnel. Ensure all glassware is thoroughly dried to prevent premature quenching of the catalyst.

-

Reagent Charging: In the flask, combine isobutylbenzene (1.0 eq), succinic anhydride (1.1 eq), and the chosen anhydrous solvent (e.g., dichloroethane, ~3 mL per gram of isobutylbenzene). [5]Begin stirring to form a suspension.

-

Catalyst Addition (Critical Step): Cool the flask in an ice-water bath to 0-5 °C. Slowly add anhydrous aluminum chloride (2.2-2.5 eq) in small portions over 30-45 minutes. This reaction is highly exothermic and will evolve HCl gas. Maintain the temperature below 10 °C during the addition to prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours. Then, gently heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice-acid mixture. This will hydrolyze the aluminum complex.

-

Extraction and Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is typically purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield the final product as a white or off-white crystalline solid.

Quantitative Data and Characterization

The following table summarizes key parameters and expected outcomes for the synthesis.

| Parameter | Value / Range | Rationale / Notes |

| Molecular Formula | C₁₄H₁₈O₃ | - |

| Molecular Weight | 234.29 g/mol | - |

| Reactant Ratio | 1:1.1 (Isobutylbenzene:Succinic Anhydride) | A slight excess of the anhydride ensures complete consumption of the more valuable starting arene. |

| Catalyst Loading | 2.2 - 2.5 molar equivalents (AlCl₃) | Stoichiometric amounts are required as the catalyst complexes with both carbonyl groups (ketone and acid). |

| Reaction Temperature | 0 °C (addition), then 50-60 °C | Initial cooling controls the exothermicity; heating ensures the reaction goes to completion. [6] |

| Typical Yield | 75-90% | Yield is dependent on maintaining anhydrous conditions and proper temperature control. |

| Melting Point | ~114-118 °C | A sharp melting point range indicates high purity of the final product. |

Alternative Methodologies and Future Outlook

While Friedel-Crafts acylation with AlCl₃ is the workhorse method, research into more environmentally benign processes is ongoing.

-

Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored to replace traditional Lewis acids. These offer advantages in terms of catalyst recovery, reusability, and reduced waste streams.

-

Mechanochemical Synthesis: Solvent-free synthesis using ball-milling has been demonstrated for some Friedel-Crafts acylations. [7]This "green chemistry" approach minimizes solvent waste and can sometimes lead to different selectivities.

-

Alternative Acylating Agents: While succinic anhydride is standard, other derivatives could be used, although they often involve more complex multi-step syntheses.

Conclusion

The synthesis of 4-(4-isobutylphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation is a robust and well-understood process that remains central to the production of key pharmaceutical compounds. Success hinges on a firm grasp of the underlying mechanism and meticulous attention to experimental detail, particularly the control of temperature and the absolute exclusion of moisture. The protocol and data provided in this guide serve as a validated framework for researchers and professionals to achieve high-yield, high-purity synthesis of this critical intermediate. Future advancements will likely focus on enhancing the environmental and economic profile of the synthesis through the adoption of recyclable catalysts and solvent-free conditions.

References

-

4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia . Wikipedia.

-

Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents . Google Patents.

-

Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents . Google Patents.

-

A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation - Benchchem . BenchChem.

-

Friedel–Crafts Acylation - Sigma-Aldrich . Sigma-Aldrich.

-

Friedel-Crafts Acylation - Organic Chemistry Portal . Organic Chemistry Portal.

-

The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry . Elsevier.

-

Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid - PrepChem.com . PrepChem.com.

-

Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents . Google Patents.

-

Solid Acid Catalysts for Acylation of Aromatics . s-a-catalysts.com.

-

Friedel-Crafts Acylation - Chemistry LibreTexts . Chemistry LibreTexts.

-

Mechanochemical Friedel–Crafts acylations - PMC - NIH . National Institutes of Health.

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 7. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 4-(4-isobutylphenyl)-4-oxobutanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical analysis of 4-(4-isobutylphenyl)-4-oxobutanoic acid, a compound of significant interest due to its dual identity as a key synthetic intermediate in the production of Ibuprofen and as a related metabolite. While its primary role has been in chemical synthesis, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) warrants a thorough investigation into its intrinsic biological activities. This guide synthesizes the available information on its pharmacology, potential mechanisms of action, and relevant experimental protocols for its evaluation. We explore its relationship with the cyclooxygenase (COX) pathways and present detailed methodologies for assessing its anti-inflammatory potential, providing a foundational resource for researchers in pharmacology and drug development.

Introduction and Chemical Identity

4-(4-isobutylphenyl)-4-oxobutanoic acid, also known by its synonym 3-(4-isobutylbenzoyl)propanoic acid, occupies a unique position in medicinal chemistry. It is a crucial precursor in several established synthetic routes to Ibuprofen, a cornerstone NSAID.[1][2] Structurally, it is a keto-derivative of an arylalkanoic acid, a class of compounds known for a wide range of biological activities.[3][4] Its formation as a metabolite of Ibuprofen, although less prominent than hydroxylated and carboxylated forms, links it directly to the pharmacokinetics of its parent drug.[5][6] This guide aims to dissect its potential biological profile, moving beyond its established role in synthesis to evaluate its standing as a potentially bioactive molecule.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for any experimental design in drug development. The key properties of 4-(4-isobutylphenyl)-4-oxobutanoic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(4-(2-methylpropyl)phenyl)-4-oxobutanoic acid | |

| Synonyms | 3-(4-isobutylbenzoyl)propanoic acid; Ibuprofen Impurity F | [7] |

| Molecular Formula | C₁₄H₁₈O₃ | |

| Molecular Weight | 234.29 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 128-131 °C |

Pharmacological Profile and Mechanism of Action

While direct pharmacological studies on 4-(4-isobutylphenyl)-4-oxobutanoic acid are limited, its structural features allow for well-grounded hypotheses regarding its mechanism of action, primarily centered on the inflammatory cascade.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs, including Ibuprofen, is the inhibition of cyclooxygenase (COX) enzymes.[8][9] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow.

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[10]

Given that 4-(4-isobutylphenyl)-4-oxobutanoic acid is a direct precursor to Ibuprofen, it is highly probable that it possesses intrinsic inhibitory activity against COX enzymes. Its activity profile can be compared to similar keto-propionic acid derivatives like Fenbufen, which demonstrates potent anti-inflammatory and analgesic effects that are mediated, at least in part, by its active metabolite, 4-biphenylacetic acid.[11] The key scientific question is whether this compound acts as a pro-drug, being converted in vivo to Ibuprofen or other active metabolites, or if it exerts its own pharmacological effect on the COX enzymes.

The following diagram illustrates the central role of the COX pathway in inflammation and the site of action for NSAIDs.

Caption: COX enzymes convert arachidonic acid to prostaglandins, mediating inflammation and physiological functions.

Synthesis and Metabolism

Role in Chemical Synthesis of Ibuprofen

4-(4-isobutylphenyl)-4-oxobutanoic acid is a well-established intermediate in several synthetic routes to Ibuprofen. One common approach involves the Friedel-Crafts acylation of isobutylbenzene.[1][12] This highlights the compound's industrial relevance and availability for research purposes.

The diagram below outlines a generalized workflow for its synthesis.

Caption: Simplified workflow showing the synthesis of the target compound via Friedel-Crafts acylation.

Metabolic Fate of Ibuprofen

When Ibuprofen is administered, it undergoes extensive metabolism, primarily in the liver via cytochrome P450 enzymes (mainly CYP2C9).[6][13] The major metabolites are hydroxylated and carboxylated derivatives, which are considered pharmacologically inactive and are excreted in the urine.[6] While 4-(4-isobutylphenyl)-4-oxobutanoic acid is not a major oxidative metabolite, it can be considered a minor metabolic product or a related substance.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 4-(4-isobutylphenyl)-4-oxobutanoic acid, standardized and validated experimental models are essential. The following protocols provide a framework for its evaluation.

In Vitro Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a colorimetric or fluorometric assay to determine the compound's ability to inhibit COX-1 and COX-2 in vitro. This is a critical first step to confirm its mechanism of action.

Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 is detected by a probe that generates a colorimetric or fluorescent signal. An inhibitor will reduce this signal.

Methodology:

-

Compound Preparation: Prepare a stock solution of 4-(4-isobutylphenyl)-4-oxobutanoic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC₅₀ value.

-

Reagent Preparation: Reconstitute and prepare all components of a commercial COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam) according to the manufacturer's instructions. This includes the enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and detection probe.

-

Assay Procedure (96-well plate format):

-

Add 10 µL of buffer (for background), a known COX inhibitor (positive control, e.g., SC-560 for COX-1, Celecoxib for COX-2), or the test compound at various concentrations to the wells.

-

Add 10 µL of the respective enzyme (COX-1 or COX-2) to all wells except the background.

-

Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

-

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of a compound.[3]

Principle: Subplantar injection of carrageenan into the paw of a rat or mouse induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates anti-inflammatory activity.

Methodology:

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Grouping and Dosing:

-

Divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.).

-

Group 2: Positive Control (e.g., Ibuprofen, 50 mg/kg, p.o.).

-

Group 3-5: Test Compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

-

-

Administer the respective treatments orally 60 minutes before the carrageenan injection.

-

-

Induction of Inflammation:

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw.

-

-

Measurement of Edema:

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

-

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

The workflow for this in vivo experiment is outlined below.

Caption: A step-by-step timeline of the in vivo anti-inflammatory assay.

Potential for Other Biological Activities

Derivatives of propanoic acid have been investigated for a range of other biological activities beyond inflammation.

-

Anticancer Activity: Some novel propanoic acid derivatives have shown promising antiproliferative effects against various cancer cell lines, including lung and breast cancer.[14][15] The activity is often structure-dependent, suggesting that the 4-(4-isobutylphenyl)-4-oxobutanoic acid scaffold could be a starting point for developing new anticancer agents.

-

Antibacterial/Antifungal Activity: Various arylalkanoic acids and their derivatives have been reported to possess antimicrobial properties.[16][17][18]

Further screening of 4-(4-isobutylphenyl)-4-oxobutanoic acid against a panel of cancer cell lines or microbial strains would be a logical step to explore its therapeutic potential beyond its anti-inflammatory effects.

Future Research and Therapeutic Potential

4-(4-isobutylphenyl)-4-oxobutanoic acid presents an intriguing subject for further pharmacological investigation. While it is intrinsically linked to Ibuprofen, its potential as a standalone therapeutic agent or as a lead compound for new drug development remains to be fully explored.

Key Future Directions:

-

Definitive Pharmacological Characterization: Conduct comprehensive in vitro COX-1/COX-2 inhibition assays to determine its IC₅₀ values and selectivity index.

-

Pharmacokinetic Profiling: Perform studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This will clarify whether it functions as a pro-drug or has its own distinct pharmacokinetic properties.

-

Broad-Spectrum Biological Screening: Evaluate its activity in other therapeutic areas, such as oncology and infectious diseases, based on the activities of structurally related compounds.

-

Toxicology Studies: Assess its safety profile, particularly regarding gastrointestinal toxicity, which is a common side effect of non-selective COX inhibitors.

The development of this compound could potentially lead to a new anti-inflammatory agent with a modified therapeutic window, different side-effect profile, or improved pharmacokinetic properties compared to Ibuprofen.

References

-

PubChem. (n.d.). 3-(4-Isobutylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394. [Link]

-

Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PubMed Central. [Link]

-

Davies, N. M. (1998). Clinical pharmacokinetics of ibuprofen. The first 30 years. Clinical Pharmacokinetics, 34(2), 101-154. [Link]

-

Kilburg, M. (2019). Ibuprofen Synthesis. Synaptic - Central College. [Link]

-

DeSantis, F., Jr., et al. (1975). The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents. The Journal of Pharmacology and Experimental Therapeutics, 195(2), 337-348. [Link]

-

National Center for Biotechnology Information. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. PubMed Central. [Link]

-

PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacokinetics. Retrieved January 26, 2026, from [Link]

-

The Science Snail. (2018). Synthesis of ibuprofen from benzene. Retrieved January 26, 2026, from [Link]

-

MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]

-

ResearchGate. (2015). Synthesis and anti-inflammatory activity of some new hydrazones of arylalkanoic acid. [Link]

-

ResearchGate. (2015). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. [Link]

-

Wikipedia. (n.d.). Discovery and development of cyclooxygenase-2 inhibitors. Retrieved January 26, 2026, from [Link]

-

Gong, H., et al. (2015). A case study on quantitative in vitro to in vivo extrapolation for environmental esters: Methyl-, propyl- and butylparaben. Toxicology Letters, 236(1), 29-38. [Link]

-

MDPI. (2019). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. [Link]

- Google Patents. (n.d.). CN101456808A - Method for preparing ibuprofen.

-

National Center for Biotechnology Information. (2004). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]

-

MDPI. (2022). An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species. MDPI. [Link]

-

Wikipedia. (n.d.). Ibuprofen. Retrieved January 26, 2026, from [Link]

- Chirumamilla, N. C., et al. (2019). GC–MS profiling and antibacterial activity of Syzygium alternifolium (Wt.) Walp. leaf essential oil.

-

Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved January 26, 2026, from [Link]

- Royal Society of Chemistry. (2022). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.

-

Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. PubMed Central. [Link]

- National Institutes of Health. (2020). Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen.

- Annals of Translational Medicine. (2020). Analysis of volatile organic compounds released from SW480 colorectal cancer cells and the blood of tumor-bearing mice.

- Nature and Science. (2013). Biological Activities of Characterized Isolates of n-Hexane extract of Azadirachta indica A. Juss (Neem) Leaves.

-

ResearchGate. (2003). The development of COX-2 inhibitors. [Link]

- Wasit University. (n.d.). Anti-inflammatory, Antipyretic, and Analgesic Agents.

-

PubChem. (n.d.). Propionic Acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2008). Metabolism and Pharmacokinetics of Ibuprofen. [Link]

-

Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. [Link]

- MDPI. (2022). Anti-inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.

- MDPI. (2023).

- Journal of Chemical and Pharmaceutical Research. (2014).

Sources

- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 2. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. 3-(4-Isobutylphenyl)propanoic acid | C13H18O2 | CID 9834277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 4-(4-isobutylphenyl)-4-oxobutanoic acid: A Pro-drug Hypothesis

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

4-(4-isobutylphenyl)-4-oxobutanoic acid is a novel compound sharing significant structural homology with the non-steroidal anti-inflammatory drug (NSAID) class. Specifically, it contains the 4-isobutylphenyl moiety characteristic of ibuprofen, a widely used propionic acid derivative[1][2][3]. However, its core structure, featuring a γ-keto-butanoic acid side chain, is analogous to fenbufen, a known NSAID pro-drug[4]. This structural analysis strongly suggests that 4-(4-isobutylphenyl)-4-oxobutanoic acid is unlikely to be pharmacologically active in its native form. Instead, we hypothesize that it functions as a pro-drug, undergoing metabolic activation in vivo to form an active metabolite that inhibits cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis and exerting anti-inflammatory effects. This guide provides a comprehensive framework for investigating this proposed mechanism, detailing the underlying scientific rationale and the specific experimental protocols required for its validation.

Introduction: Structural Rationale for a Pro-drug Hypothesis

The development of effective and safe anti-inflammatory agents remains a cornerstone of pharmaceutical research. The compound 4-(4-isobutylphenyl)-4-oxobutanoic acid presents an interesting case for investigation. Its chemical architecture is a hybrid of two well-established NSAID motifs.

-

The Isobutylphenyl Core: This group is the defining feature of ibuprofen (2-(4-isobutylphenyl)propanoic acid), a non-selective COX inhibitor with a well-documented safety and efficacy profile[5][6]. Ibuprofen's anti-inflammatory, analgesic, and antipyretic properties stem from its ability to reversibly inhibit both COX-1 and COX-2 enzymes[6].

-

The γ-Keto Acid Side Chain: This feature is characteristic of fenbufen (4-(4-biphenylyl)-4-oxobutanoic acid)[4]. Fenbufen itself is a weak COX inhibitor. Its therapeutic activity is primarily due to its rapid and extensive conversion in the body to 4-biphenylacetic acid (felbinac), the active metabolite which potently inhibits prostaglandin synthesis.

Based on these precedents, we posit the central hypothesis for this guide:

Central Hypothesis: 4-(4-isobutylphenyl)-4-oxobutanoic acid is a pro-drug that undergoes metabolic reduction and subsequent oxidation to form 4-(4-isobutylphenyl)acetic acid (ibufenac) or a related active species. This active metabolite is responsible for the compound's anti-inflammatory effects via the inhibition of COX-1 and COX-2 enzymes.

This guide will now delineate the proposed metabolic and pharmacodynamic pathways and provide a detailed set of experimental protocols to rigorously test this hypothesis.

Proposed Mechanism of Action: A Two-Phase Pathway

The hypothesized mechanism can be dissected into two distinct phases: metabolic activation (pharmacokinetics) and target engagement (pharmacodynamics).

Phase 1: Metabolic Activation Pathway

We propose that following administration, the parent compound is converted to its active form through established metabolic routes, primarily in the liver. The key transformation involves the conversion of the γ-keto-butanoic acid side chain into an acetic acid moiety.

Caption: Hypothesized metabolic activation of the pro-drug.

Phase 2: Pharmacodynamic Action of the Active Metabolite

The generated active metabolite, predicted to be 4-(4-isobutylphenyl)acetic acid, is expected to function as a classic NSAID. It will compete with arachidonic acid for the active site of cyclooxygenase enzymes, preventing the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever[6][7].

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Experimental Validation Framework

To validate the proposed mechanism, a structured, multi-stage experimental approach is necessary. The following protocols are designed to be self-validating, where the output of one stage informs the next.

Protocol 1: Synthesis and Characterization of the Target Compound

The first step is to obtain a pure, well-characterized sample of the compound. A Friedel-Crafts acylation is the most direct synthetic route[8][9][10].

Methodology:

-

Reaction Setup: To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a dry, inert solvent (e.g., dichloromethane), add succinic anhydride (1.1 eq) portion-wise.

-

Acylation: Add isobutylbenzene (1.0 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude solid by recrystallization (e.g., from a toluene/hexane mixture).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

Protocol 2: In Vitro Metabolism and Metabolite Identification

This protocol is critical to confirm the pro-drug conversion. It uses liver microsomes, which are rich in metabolic enzymes like Cytochrome P450s[11][12].

Methodology:

-

Incubation Preparation: In a microcentrifuge tube, prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL), an NADPH-regenerating system, and phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-warm the mixture to 37 °C, then add 4-(4-isobutylphenyl)-4-oxobutanoic acid (final concentration, e.g., 10 µM) to start the reaction. Include a negative control without the NADPH-regenerating system.

-

Time-Course Sampling: Incubate at 37 °C. At various time points (e.g., 0, 15, 30, 60, 120 min), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Monitor the disappearance of the parent compound (m/z calculated for C₁₄H₁₈O₃).

-

Conduct a metabolite search for the predicted active metabolite, 4-(4-isobutylphenyl)acetic acid (m/z calculated for C₁₂H₁₆O₂), and the intermediate hydroxy metabolite (m/z calculated for C₁₄H₂₀O₃).

-

-

Data Analysis: Plot the concentration of the parent compound over time to determine its metabolic stability (half-life). Confirm the identity of metabolites by comparing their fragmentation patterns with an authentic chemical standard of 4-(4-isobutylphenyl)acetic acid.

Caption: Workflow for in vitro metabolic stability assay.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This experiment directly tests the pharmacodynamic action of the parent compound and its primary metabolite.

Methodology:

-

Assay Principle: Utilize a commercial COX-1/COX-2 inhibitor screening assay kit (e.g., Cayman Chemical). These assays typically measure the peroxidase activity of COX, which generates a colorimetric or fluorescent signal.

-

Compound Preparation: Prepare serial dilutions of the parent pro-drug, the synthesized active metabolite (4-(4-isobutylphenyl)acetic acid), and a known control inhibitor (e.g., Ibuprofen or Celecoxib).

-

Assay Procedure: In a 96-well plate, add the enzyme (recombinant human COX-1 or COX-2), heme, and the test compounds.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate.

-

Data Acquisition: Read the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Expected Data Summary:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2/COX-1 Selectivity Index |

| Parent Pro-drug | >100 (Expected) | >100 (Expected) | N/A |

| Active Metabolite | (To be determined) | (To be determined) | (To be calculated) |

| Ibuprofen (Control) | ~5 | ~10 | ~2 |

Data Interpretation and Path Forward

-

Confirmation of Hypothesis: The hypothesis will be strongly supported if the parent pro-drug shows little to no activity in the COX inhibition assay (high IC₅₀), while the identified metabolite demonstrates potent inhibition of COX-1 and/or COX-2 (low IC₅₀).

-

Selectivity Profile: The ratio of the IC₅₀ values (COX-2/COX-1) for the active metabolite will define its selectivity. A ratio close to 1 suggests non-selective inhibition, similar to ibuprofen. A ratio significantly greater than 1 would indicate COX-1 sparing, while a ratio significantly less than 1 would indicate COX-2 selectivity. This has critical implications for the potential gastrointestinal safety profile of the pro-drug[7].

-

Further Steps: Positive results from these foundational studies would justify advancing the compound to cell-based assays (e.g., measuring PGE₂ inhibition in LPS-stimulated macrophages) and subsequently to in vivo models of inflammation (e.g., carrageenan-induced paw edema in rats) to confirm therapeutic efficacy.

Conclusion

The structural features of 4-(4-isobutylphenyl)-4-oxobutanoic acid provide a compelling scientific basis to hypothesize that it functions as a pro-drug. Its mechanism of action is likely dependent on in vivo metabolic conversion to a pharmacologically active species that inhibits the cyclooxygenase enzymes. The experimental framework detailed in this guide provides a rigorous and logical pathway for researchers to systematically test this hypothesis, characterize the compound's metabolic fate, and quantify its pharmacodynamic activity. The successful validation of this mechanism would establish 4-(4-isobutylphenyl)-4-oxobutanoic acid as a viable candidate for further pre-clinical development as a novel anti-inflammatory agent.

References

-

Chemical structure of 2-(4-Isobutylphenyl)propanoic acid (ibuprofen, C13H18O2) . ResearchGate. Available from: [Link]

-

Ibuprofen . Wikipedia. Available from: [Link]

-

4-(4-Methoxyphenyl)-4-oxobutanoic acid . Chemsrc.com. Available from: [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid . Wikipedia. Available from: [Link]

-

SYNTHESIS AND IN SILICO STUDY OF NEW KETOPROFEN DERIVATIVES . ResearchGate. Available from: [Link]

-

Ibuprofen Pathway, Pharmacokinetics . PharmGKB. Available from: [Link]

- Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Google Patents.

-

Development and evaluation of Ketoprofen sustained release matrix tablet using Hibiscus rosa-sinensis leaves mucilage . National Center for Biotechnology Information. Available from: [Link]

-

Ibuprofen . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Ibuprofen . StatPearls, National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid . PrepChem.com. Available from: [Link]

- Ibuprofen composition. Google Patents.

-

Synthesis, Molecular Docking, Molecular Dynamics Studies, and In Vitro Biological Evaluation of New Biofunctional Ketoprofen Derivatives with Different N-Containing Heterocycles . MDPI. Available from: [Link]

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity . MDPI. Available from: [Link]

-

Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives . Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

suprofen . Drug Central. Available from: [Link]

-

4-(4-imidazol-1-ylphenyl)-4-oxobutanoic acid . ChemSynthesis. Available from: [Link]

-

Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid . HandWiki. Available from: [Link]

-

Ibuprofen Metabolism Pathway . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity . National Center for Biotechnology Information. Available from: [Link]

-

Ibuprofen - Meet Your Medicine . University of San Diego. Available from: [Link]

-

The metabolism of ibuprofen . Semantic Scholar. Available from: [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid . PubChem, National Center for Biotechnology Information. Available from: [Link]

- Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. US7078053B2 - Ibuprofen composition - Google Patents [patents.google.com]

- 4. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 5. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ibuprofen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]

- 11. ClinPGx [clinpgx.org]

- 12. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

4-(4-Isobutylphenyl)-4-oxobutanoic acid CAS number and identifiers

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Isobutylphenyl)-4-oxobutanoic Acid and Its Analogs

This guide provides a comprehensive technical overview of 4-(4-isobutylphenyl)-4-oxobutanoic acid, a compound of significant interest in pharmaceutical research. While this specific molecule does not have a designated CAS number in publicly accessible databases, it belongs to the well-defined class of γ-oxobenzenebutanoic acids. These compounds are pivotal as precursors and analogs to non-steroidal anti-inflammatory drugs (NSAIDs).[1]

This document details the established synthetic route for this class of molecules, provides key identifiers and physicochemical data for its closest structural analogs, and contextualizes its relevance within the landscape of drug development, particularly its relationship to the widely-used NSAIDs, Fenbufen and Ibuprofen.

Strategic Importance in Medicinal Chemistry

The structure of 4-(4-isobutylphenyl)-4-oxobutanoic acid is a logical and strategic design for researchers in drug discovery. It represents a hybrid concept, combining the foundational scaffold of Fenbufen (4-oxo-4-phenylbutanoic acid core) with the characteristic isobutylphenyl moiety of Ibuprofen.

-

Fenbufen Context : Fenbufen, or 4-(biphenyl-4-yl)-4-oxobutanoic acid, is an NSAID where the γ-oxobutanoic acid chain is critical to its activity.[1] The synthesis of Fenbufen and its analogs has been extensively studied, providing a reliable blueprint for creating novel derivatives.[2][3]

-

Ibuprofen Context : Ibuprofen, 2-(4-isobutylphenyl)propanoic acid, is one of the most common NSAIDs globally.[4][5] Its 4-isobutylphenyl group is a key pharmacophore.

By substituting the biphenyl group of Fenbufen with the isobutylphenyl group of Ibuprofen, medicinal chemists can explore new chemical space, potentially creating novel compounds with modulated efficacy, selectivity, or improved safety profiles.

Core Identifiers of Structural Analogs

For a comprehensive understanding, the following table summarizes the key identifiers for several well-documented analogs of 4-(4-isobutylphenyl)-4-oxobutanoic acid. This comparative data serves as a robust reference point for predicting the properties of the target compound.

| Identifier | 4-(4-tert-butylphenyl)-4-oxobutanoic acid | 4-(4-Methylphenyl)-4-oxobutanoic acid | 4-(4-Butylphenyl)-4-oxobutanoic acid |

| CAS Number | 35288-08-5[6] | 4619-20-9[7][8] | 72271-71-7 |

| Molecular Formula | C₁₄H₁₈O₃[6] | C₁₁H₁₂O₃[7] | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol [6] | 192.21 g/mol [8] | Not specified |

| IUPAC Name | 4-(4-tert-butylphenyl)-4-oxobutanoic acid[6] | 4-(4-Methylphenyl)-4-oxobutanoic acid[7] | 4-(4-Butylphenyl)-4-oxobutanoic acid |

| Synonyms | 3-(4-tert-butylbenzoyl)propionic acid[6] | 3-(p-Toluoyl)propionic acid[7] | N/A |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCC(=O)O[6] | Cc1ccc(cc1)C(=O)CCC(O)=O[8] | N/A |

| InChIKey | XJHBTHNAMOUNRQ-UHFFFAOYSA-N[6] | OEEUWZITKKSXAZ-UHFFFAOYSA-N[8] | N/A |

Synthesis and Experimental Protocol

The most authoritative and industrially scalable method for producing γ-oxobenzenebutanoic acids is the Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride.[1][7] This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism and Workflow

The synthesis proceeds by the electrophilic aromatic substitution of isobutylbenzene. The aluminum chloride activates the succinic anhydride, forming an acylium ion electrophile, which then attacks the electron-rich benzene ring of isobutylbenzene. A subsequent hydrolysis step quenches the reaction and yields the final carboxylic acid product.

Caption: General workflow for Friedel-Crafts acylation synthesis.

Detailed Laboratory Protocol

This protocol is adapted from established procedures for analogous compounds.[1][7]

Materials:

-

Isobutylbenzene (1.0 equivalent)

-

Succinic anhydride (1.1 equivalents)

-

Anhydrous aluminum chloride (2.2 - 2.5 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane, or Chlorobenzene)

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Initial Charge: Charge the flask with isobutylbenzene and the anhydrous solvent. Cool the mixture to 0-5 °C in an ice bath.

-

Catalyst Addition: Slowly and portion-wise, add the anhydrous aluminum chloride to the stirred mixture. Causality Note: Slow addition is crucial to manage the exothermic nature of the Lewis acid complex formation.

-

Reagent Addition: Add the succinic anhydride portion-wise through the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Causality Note: This step hydrolyzes the aluminum complex, protonates the carboxylate, and precipitates the crude product.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer two to three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase sequentially with water and then a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 4-(4-isobutylphenyl)-4-oxobutanoic acid.

Application in Drug Development and Research

As a γ-keto acid, this compound is a versatile intermediate.[9] Beyond its potential as an NSAID candidate itself, it can be further modified. For instance, the ketone can be reduced to a secondary alcohol, or the carboxylic acid can be converted to esters or amides, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[2] Such studies are fundamental in optimizing a lead compound's pharmacological profile.

References

-

Chen, Y. F., et al. (2012). Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. Molecules, 17(12), 14759-14768. [Link]

-

Raghu, P. V., et al. (2004). A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen. Organic Process Research & Development, 8(5), 794-796. [Link]

-

Ibuprofen, (+-)- | C13H18O2. PubChem. [Link]

-

Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

-

4-(4-Tert-butylphenyl)-4-oxobutanoic acid | C14H18O3. PubChem. [Link]

-

3-(4-ISOBUTYLPHENYL)PROPANOIC ACID. GSRS. [Link]

-

Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences, 66(4), 466-476. [Link]

-

2-(4-Isobutylphenyl)Propionic Acid. Encyclopedia.com. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. encyclopedia.com [encyclopedia.com]

- 6. 4-(4-Tert-butylphenyl)-4-oxobutanoic acid | C14H18O3 | CID 2064037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 8. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9 [sigmaaldrich.com]

- 9. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to 4-(4-isobutylphenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Potential Pharmacological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-isobutylphenyl)-4-oxobutanoic acid is a keto acid derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Its significance in pharmaceutical research stems from its potential role as a process impurity in the synthesis of ibuprofen, a metabolite, or a starting material for the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and potential pharmacological and metabolic relevance of 4-(4-isobutylphenyl)-4-oxobutanoic acid, offering valuable insights for researchers and professionals in drug development and quality control.

I. Synthesis of 4-(4-isobutylphenyl)-4-oxobutanoic Acid

The most direct and industrially scalable method for the synthesis of 4-(4-isobutylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of isobutylbenzene with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction provides a reliable route to the target molecule.

A. Reaction Mechanism

The synthesis proceeds via the following key steps:

-

Formation of the Acylium Ion: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates succinic anhydride by coordinating to one of its carbonyl oxygens. This polarization facilitates the cleavage of the anhydride ring, generating a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich isobutylbenzene ring acts as a nucleophile, attacking the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The substitution occurs predominantly at the para-position due to the ortho,para-directing effect of the isobutyl group and steric hindrance at the ortho position.

-

Rearomatization: A base, such as the AlCl₄⁻ formed in the initial step, abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the aluminum chloride complex of the ketone product.

-

Hydrolysis: The reaction mixture is quenched with an aqueous acid to hydrolyze the aluminum chloride complex, liberating the final product, 4-(4-isobutylphenyl)-4-oxobutanoic acid.

B. Detailed Experimental Protocol

Materials:

-

Isobutylbenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous dichloromethane followed by isobutylbenzene.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride to the stirred solution. The addition should be portion-wise to control the exothermic reaction.

-

Once the aluminum chloride has dissolved, add a solution of succinic anhydride in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood due to the evolution of HCl gas.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield pure 4-(4-isobutylphenyl)-4-oxobutanoic acid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 4-(4-isobutylphenyl)-4-oxobutanoic acid.

II. Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity, purity, and structure of synthesized 4-(4-isobutylphenyl)-4-oxobutanoic acid. The following techniques are recommended:

A. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet and a multiplet), aromatic protons (two doublets in the para-substituted region), and the two methylene groups of the butanoic acid chain (two triplets). The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ketone, the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the isobutyl and butanoic acid moieties.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will likely show a molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₈O₃, MW: 234.29 g/mol ). Key fragmentation patterns would include the loss of the butanoic acid side chain and cleavage at the carbonyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl stretching of the ketone (around 1680 cm⁻¹), the carbonyl stretching of the carboxylic acid (around 1710 cm⁻¹), and the broad O-H stretching of the carboxylic acid dimer (around 2500-3300 cm⁻¹).

B. Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like trifluoroacetic acid for peak shape improvement), can be developed for purity assessment and quantification.

-

Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the synthesis reaction progress and for preliminary purity checks.

C. Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals for isobutyl protons (~0.9 ppm, d; ~1.9 ppm, m), aromatic protons (~7.2-7.9 ppm, two d), methylene protons (~2.8 ppm, t; ~3.2 ppm, t), and carboxylic acid proton (broad s). |

| ¹³C NMR | Resonances for ketone C=O (~198 ppm), carboxylic acid C=O (~178 ppm), aromatic carbons (~128-145 ppm), and aliphatic carbons. |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 234. Key fragments corresponding to [M-C₄H₇O₂]⁺ and [C₁₀H₁₃O]⁺. |

| IR Spectroscopy | Strong C=O stretching bands (~1680 cm⁻¹ and ~1710 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹). |

Diagram of the Analytical Workflow:

Caption: Analytical workflow for the characterization of the target compound.

III. Pharmacological and Metabolic Considerations

While direct pharmacological and metabolic studies on 4-(4-isobutylphenyl)-4-oxobutanoic acid are limited in publicly available literature, its structural relationship to ibuprofen allows for informed hypotheses regarding its potential biological activities and metabolic fate.

A. Potential as an Ibuprofen-Related Substance

4-(4-isobutylphenyl)-4-oxobutanoic acid can be considered a potential process-related impurity in the synthesis of ibuprofen, particularly in routes that may involve similar precursors or side reactions. Its presence in the final drug product would need to be monitored and controlled according to regulatory guidelines.

It is important to distinguish 4-(4-isobutylphenyl)-4-oxobutanoic acid from other known ibuprofen impurities, such as "Ibuprofen Related Compound C," which is identified as 4-isobutylacetophenone.

B. Hypothetical Metabolic Pathways

Ibuprofen is extensively metabolized in the human body, primarily through oxidation of the isobutyl side chain. The major metabolites are hydroxy-ibuprofen and carboxy-ibuprofen. While the formation of a keto acid derivative at the propanoic acid side chain is not a major reported metabolic pathway for ibuprofen itself, the metabolism of other xenobiotics can involve oxidation at various positions.

If 4-(4-isobutylphenyl)-4-oxobutanoic acid were to be formed in vivo, it would likely undergo further metabolism. The carboxylic acid group could be subject to conjugation reactions, such as glucuronidation, forming a more water-soluble metabolite for excretion. The ketone group could potentially be reduced to a secondary alcohol.

C. Considerations for Future Research

The lack of specific data on the pharmacological and toxicological profile of 4-(4-isobutylphenyl)-4-oxobutanoic acid highlights an area for future investigation. Key research questions include:

-

Does this compound possess any anti-inflammatory or analgesic activity?

-

What is its potential for toxicity, particularly gastrointestinal or renal toxicity, compared to ibuprofen?

-

Is it a significant metabolite of ibuprofen in humans under specific conditions?

-

What are the detailed metabolic pathways and excretion profiles of this compound?

Answering these questions would provide a more complete understanding of the safety and efficacy profile of ibuprofen and could inform the development of new chemical entities.

IV. Conclusion

4-(4-isobutylphenyl)-4-oxobutanoic acid is a compound of interest in the field of pharmaceutical sciences due to its close structural relationship with ibuprofen. Its synthesis via Friedel-Crafts acylation is a well-established and efficient method. A thorough analytical characterization using a combination of spectroscopic and chromatographic techniques is essential for its identification and quality control. While its pharmacological and metabolic properties are not yet well-defined, its potential role as an ibuprofen-related substance warrants further investigation to ensure the safety and quality of this widely used medication. This guide provides a solid foundation for researchers and professionals working with this and related compounds.

V. References

-

PrepChem.com. Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Available from: [Link].

-

Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Available from: .

-

HandWiki. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link].

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link].

-

PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link].

Sources

Potential therapeutic applications of 4-(4-isobutylphenyl)-4-oxobutanoic acid

An In-Depth Technical Guide to the Potential Therapeutic Applications of 4-(4-isobutylphenyl)-4-oxobutanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 4-(4-isobutylphenyl)-4-oxobutanoic acid, a compound of significant interest due to its structural similarity to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2] This document will delve into the synthesis, hypothesized mechanism of action, and potential therapeutic applications of this molecule. Furthermore, it will lay out a roadmap for future research, including detailed experimental protocols for validating its efficacy and safety. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore novel anti-inflammatory and analgesic agents.

Introduction: A Structural Analogue of a Blockbuster Drug

4-(4-isobutylphenyl)-4-oxobutanoic acid shares a core structural motif with ibuprofen, specifically the 4-isobutylphenyl group.[1][2] This structural relationship suggests that it may exhibit similar pharmacological properties, potentially acting as a prodrug or an analogue with a modified pharmacokinetic profile. The exploration of such compounds is a critical endeavor in drug discovery, as it can lead to the development of therapies with improved efficacy, reduced side effects, or alternative delivery mechanisms.

The primary hypothesis underpinning the therapeutic potential of 4-(4-isobutylphenyl)-4-oxobutanoic acid is its role as a modulator of the inflammatory response. Its structural similarity to known NSAIDs, such as fenbufen (4-(4-biphenylyl)-4-oxobutanoic acid), further supports this notion.[3] This guide will systematically explore the scientific basis for this hypothesis and provide the necessary framework for its experimental validation.

Synthesis and Chemical Characterization

The synthesis of 4-(4-isobutylphenyl)-4-oxobutanoic acid can be achieved through a Friedel-Crafts acylation reaction. This well-established method is commonly used in organic chemistry to introduce an acyl group into an aromatic ring.[4]

Synthetic Pathway

The proposed synthesis involves the reaction of isobutylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis of 4-(4-isobutylphenyl)-4-oxobutanoic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add isobutylbenzene and a suitable solvent (e.g., nitrobenzene or chlorobenzene).[3]

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

-

Reactant Addition: Dissolve succinic anhydride in the solvent and add it dropwise to the reaction mixture.